N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an indolinone moiety, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction using an appropriate benzoyl chloride and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents on the thiophene ring.
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-2-yl)benzamide: Similar structure with a different position of the thiophene ring.
N-(1-methyl-2-oxoindolin-5-yl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of a thiophene ring.
N-(1-methyl-2-oxoindolin-5-yl)-4-(pyridin-3-yl)benzamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring and the combination of the indolinone and benzamide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-18-7-6-17(10-16(18)11-19(22)23)21-20(24)14-4-2-13(3-5-14)15-8-9-25-12-15/h2-10,12H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUVVRJMJYVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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